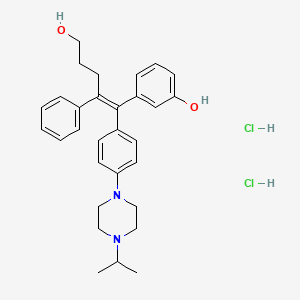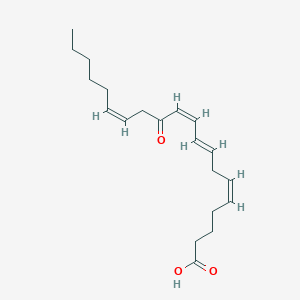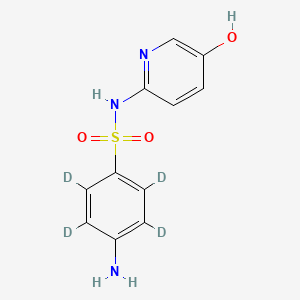
5-Hydroxysulfapyridine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxysulfapyridine-d4 is a deuterium-labeled derivative of 5-Hydroxysulfapyridine, which is a hydroxy metabolite of Sulfapyridine. Sulfapyridine is an antibacterial agent used in the treatment of dermatitis and herpetiformis . The molecular formula of this compound is C11D4H7N3O3S, and it has a molecular weight of 269.313 .
Análisis De Reacciones Químicas
5-Hydroxysulfapyridine-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction, and halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Hydroxysulfapyridine-d4 has several scientific research applications, including:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and studies.
Biology: It is used in metabolic studies to trace the metabolic pathways and understand the biotransformation of Sulfapyridine.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of Sulfapyridine and its metabolites.
Industry: It is used in the development of new drugs and therapeutic agents, as well as in the quality control of pharmaceutical products
Mecanismo De Acción
The mechanism of action of 5-Hydroxysulfapyridine-d4 is similar to that of Sulfapyridine. Sulfapyridine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, Sulfapyridine prevents the synthesis of folic acid, thereby inhibiting bacterial growth . The deuterium-labeled derivative, this compound, is used to study the metabolic pathways and interactions of Sulfapyridine in biological systems.
Comparación Con Compuestos Similares
5-Hydroxysulfapyridine-d4 can be compared with other similar compounds, such as:
Sulfapyridine: The parent compound, which is an antibacterial agent used in the treatment of dermatitis and herpetiformis.
5-Hydroxysulfapyridine: The non-deuterated version of this compound, which is a hydroxy metabolite of Sulfapyridine.
Other deuterium-labeled sulfonamides: These compounds are used in similar applications for tracing metabolic pathways and studying the biotransformation of sulfonamide drugs
The uniqueness of this compound lies in its deuterium labeling, which allows for more precise and accurate tracing in metabolic studies compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C11H11N3O3S |
|---|---|
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
4-amino-2,3,5,6-tetradeuterio-N-(5-hydroxypyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H11N3O3S/c12-8-1-4-10(5-2-8)18(16,17)14-11-6-3-9(15)7-13-11/h1-7,15H,12H2,(H,13,14)/i1D,2D,4D,5D |
Clave InChI |
XMCHHHBDBWYWSU-GYABSUSNSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=C(C=C2)O)[2H] |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


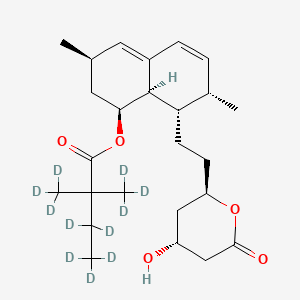




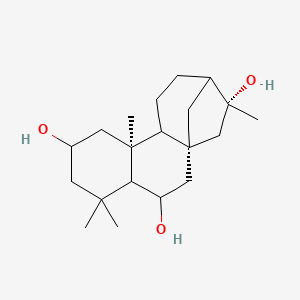

![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)
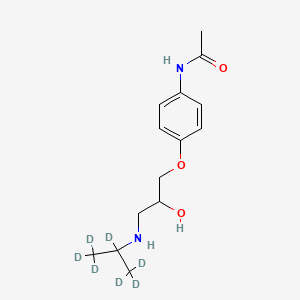

![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)
